Fmoc-Tyr-OH

Descripción general

Descripción

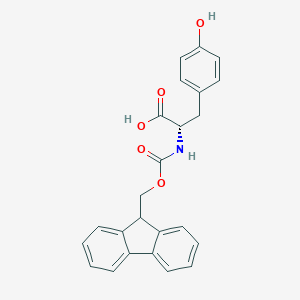

Fmoc-Tyr-OH: N-(9-fluorenylmethoxycarbonyl)-L-tyrosine , is a derivative of the natural amino acid tyrosine. This compound is widely used in the field of peptide synthesis, particularly in the Fmoc solid-phase peptide synthesis method. The Fmoc group serves as a protective group for the amino function, allowing for selective reactions on the carboxyl and side-chain functionalities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr-OH typically involves the reaction of L-tyrosine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The purification steps are also scaled up, often involving high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide.

Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide with hydroxybenzotriazole or 1-hydroxy-7-azabenzotriazole.

Major Products:

Deprotection: Removal of the Fmoc group yields free tyrosine derivatives.

Coupling: Formation of peptide bonds with other amino acids or peptides.

Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis

Fmoc-Tyr-OH is integral to solid-phase peptide synthesis , a method that allows for the efficient assembly of peptides by sequentially adding amino acids to a solid support. The Fmoc (fluorenylmethyloxycarbonyl) protecting group provides stability during synthesis and can be easily removed under basic conditions.

Key Features:

- Stability : The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during synthesis.

- Compatibility : this compound can be coupled with various coupling reagents (e.g., HBTU, PyBOP) without significant side reactions, making it suitable for automated synthesizers .

Example Case Study:

In a study focusing on the synthesis of phosphotyrosine-containing peptides, Fmoc-Tyr(PO3tBu2)-OH was employed alongside this compound to create complex peptide structures. The resulting peptides were utilized to investigate the specificity of T-cell protein tyrosine phosphatase, demonstrating the utility of this compound in functional studies .

Synthesis of Modified Peptides

The ability to modify peptides with additional functional groups is crucial for studying biological interactions. This compound serves as a precursor for synthesizing various modified peptides, including those with phosphorylated tyrosine residues.

Applications in Phosphorylation:

- Phosphotyrosine Peptides : Fmoc-Tyr(PO3H2)-OH can be directly incorporated into peptides, allowing researchers to study phosphorylation effects on protein interactions and signaling pathways .

Example Case Study:

A research project demonstrated the synthesis of angiotensin II and neurotensin 8-13 with phosphorylated tyrosine residues using Fmoc-Tyr(PO3tBu2)-OH. These modified peptides were used to elucidate the role of phosphorylation in receptor interactions .

Nanoparticle Formation for Drug Delivery

Recent advancements have shown that this compound can be utilized in creating nanoparticles for drug delivery systems. These nanoparticles are formed through self-assembly processes and can encapsulate therapeutic agents.

Key Features:

- Crosslinking : Ultraviolet light can induce crosslinking of this compound with other amino acids, forming stable nanoparticles that enhance drug delivery efficiency.

- Biocompatibility : The resulting nanoparticles exhibit favorable biocompatibility and targeted delivery capabilities .

Example Case Study:

In a notable study, researchers developed UV crosslinked nanoparticles from this compound and loaded them with doxorubicin for cancer therapy. The nanoparticles demonstrated significant anticancer activity when tested in vitro and in vivo, highlighting the potential of this compound in therapeutic applications .

Self-Assembly Studies

This compound has been investigated for its self-assembly properties, leading to the formation of well-defined structures that could have applications in material science.

Key Findings:

- Self-assembled structures from modified amino acids like this compound can form fibers or spherical shapes, which may be useful for developing novel biomaterials .

Hydrogel Formation

Another application involves using this compound in hydrogel formation, which is beneficial for tissue engineering and regenerative medicine.

Key Features:

- Hydrogels created from Fmoc-protected peptides can mimic biological tissues and provide a scaffold for cell growth and tissue regeneration.

Example Case Study:

Research demonstrated that hydrogels formed from Fmoc-dipeptides exhibited tunable mechanical properties and biodegradability, making them suitable candidates for biomedical applications .

Mecanismo De Acción

The mechanism of action of Fmoc-Tyr-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function of tyrosine, allowing for selective reactions on the carboxyl and side-chain functionalities. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins .

Comparación Con Compuestos Similares

Fmoc-Lys(Boc)-OH: Used in peptide synthesis with a tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain.

Fmoc-Arg(Pbf)-OH: Contains a pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the arginine side chain.

Fmoc-His(Trt)-OH: Features a trityl (Trt) protecting group on the histidine side chain.

Uniqueness: Fmoc-Tyr-OH is unique due to its hydroxyl group on the phenyl ring, which can participate in additional reactions such as phosphorylation. This makes it particularly useful in the synthesis of phosphopeptides and in studies involving protein phosphorylation .

Actividad Biológica

Fmoc-Tyr-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-L-tyrosine, is a key amino acid derivative widely utilized in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its biological activity is largely influenced by its role in the synthesis of peptides that exhibit various therapeutic potentials, including modulation of protein interactions and enzymatic activities. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is characterized by its protective Fmoc group, which allows for selective deprotection and facilitates the incorporation of tyrosine into peptide sequences. The compound's structure can be represented as follows:

This structure enables the compound to participate in various biochemical processes, particularly those involving post-translational modifications such as sulfation.

Biological Functions and Mechanisms

1. Role in Peptide Synthesis:

this compound is integral to synthesizing peptides with specific biological functions. Its incorporation into peptides can enhance their stability and activity. For instance, peptides containing sulfotyrosine residues synthesized using this compound have been shown to modulate protein-protein interactions critical for cellular signaling pathways .

2. Post-Translational Modifications:

Tyrosine residues are often subject to post-translational modifications such as phosphorylation and sulfation. These modifications significantly influence protein function, including receptor activation and signal transduction . The ability to incorporate sulfated tyrosine into peptides using Fmoc chemistry has opened avenues for studying these modifications' effects on biological activity.

Case Studies

Study 1: Synthesis of Sulfotyrosine-Containing Peptides

A study demonstrated the synthesis of sulfotyrosine-containing peptides using Fmoc-Tyr(SO3nP)-OH. The research highlighted that tyrosine sulfation is crucial for the biological activity of several peptide hormones, including gastrin and cholecystokinin. The study showcased an efficient method for incorporating sulfotyrosine into peptide sequences while preserving the biological activity of the resulting peptides .

Study 2: Impact on Protein Interactions

Another investigation focused on the role of tyrosine sulfation in modulating leukocyte adhesion and chemotaxis. The study utilized peptides synthesized with this compound to explore how sulfation affects protein interactions involved in immune responses. The findings indicated that sulfated tyrosine residues enhance binding affinities between proteins, thereby influencing cellular signaling pathways critical for immune function .

Data Tables

The following table summarizes key findings related to the biological activity of peptides synthesized with this compound:

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZCTMTWRHEBIN-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918847 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92954-90-0 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main driving forces behind the self-assembly of Fmoc-Tyr-OH?

A1: this compound self-assembles primarily due to π-π stacking interactions between the aromatic fluorenyl groups and hydrogen bonding involving the tyrosine residues. [] This combination leads to the formation of well-defined nanostructures.

Q2: Can the self-assembled nanostructures of this compound be further stabilized for biomedical applications?

A2: Yes, the stability of this compound/Fmoc-Trp-OH co-assembled nanoparticles can be enhanced through UV light-induced crosslinking. [] This process involves the formation of tyrosine dimers, creating a more robust structure. Interestingly, the wavelength used for UV irradiation (254 nm vs. 365 nm with riboflavin) influences whether both amino acids participate in dimer formation, impacting the resulting nanoparticle stability. []

Q3: How can this compound based nanomaterials be utilized for controlled drug delivery?

A3: The crosslinked this compound/Fmoc-Trp-OH nanoparticles can be loaded with anticancer drugs like doxorubicin. [] Further coating these nanoparticles with a tannic acid-iron complex introduces glutathione-responsiveness, enabling controlled drug release in tumor environments. [] Additionally, the incorporation of carbon nanomaterials like oxidized carbon nanotubes or graphene oxide into this compound based hydrogels allows for near-infrared light-triggered drug release. [] This is achieved by leveraging the heat generated by the carbon nanomaterials upon irradiation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.